
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is a compound that combines the properties of both an unsaturated dicarboxylic acid and a guanidine derivative. The (Z)-but-2-enedioic acid component is known for its role in various chemical reactions due to its double bond and carboxylic acid groups, while 1,1,2,3-tetraethylguanidine is a strong organic base with applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine typically involves the reaction of (Z)-but-2-enedioic acid with 1,1,2,3-tetraethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where (Z)-but-2-enedioic acid and 1,1,2,3-tetraethylguanidine are fed into a reactor in a controlled manner. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine can undergo various chemical reactions, including:
Oxidation: The double bond in (Z)-but-2-enedioic acid can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive double bond and guanidine group.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biochemical pathways due to its guanidine moiety.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions, which can inhibit or activate specific biochemical pathways. The double bond in (Z)-but-2-enedioic acid allows for additional reactivity, enabling the compound to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Fumaric acid: Another unsaturated dicarboxylic acid with similar reactivity.
Tetramethylguanidine: A guanidine derivative with similar basic properties.
Uniqueness
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is unique due to the combination of its unsaturated dicarboxylic acid and guanidine functionalities, which provide a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
6308-93-6 |
|---|---|
Fórmula molecular |
C13H25N3O4 |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine |
InChI |
InChI=1S/C9H21N3.C4H4O4/c1-5-10-9(11-6-2)12(7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3,(H,10,11);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
XFEUZLNHLGHKBL-BTJKTKAUSA-N |
SMILES isomérico |
CCNC(=NCC)N(CC)CC.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCNC(=NCC)N(CC)CC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14744685.png)


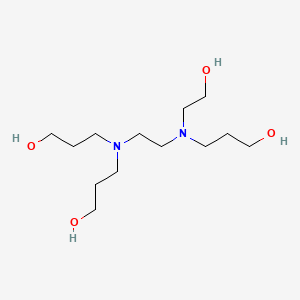
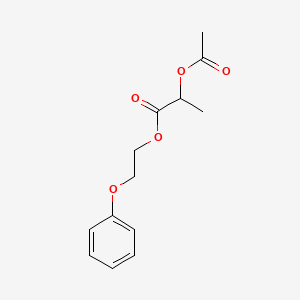

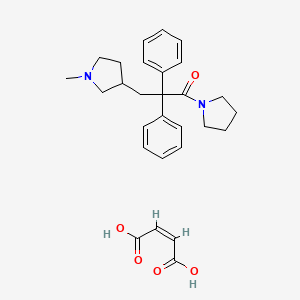
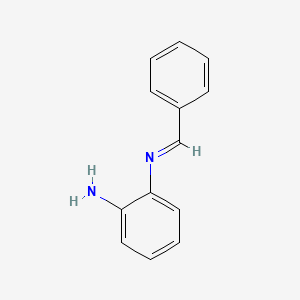
![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

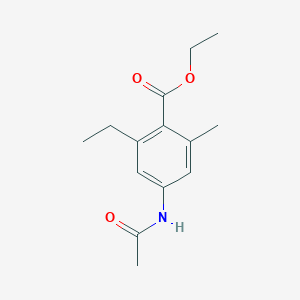
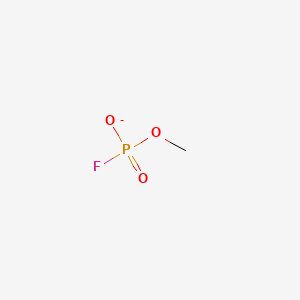
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
